Fthalide
Overview
Description
Fthalide is a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . They are divided into two structural groups, the monomeric and dimeric phthalides, and are known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America .
Synthesis Analysis
This compound synthesis involves various chemical transformations of monomeric phthalides, including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . A practical and efficient method has been established for the direct oxidative lactonization of the C(sp3)–H bonds relying on visible-light-induced photoredox catalysis .
Molecular Structure Analysis
This compound has a molecular formula of CHClO, an average mass of 271.912 Da, and a mono-isotopic mass of 269.880890 Da . It is divided into two structural groups, the monomeric and dimeric phthalides .
Chemical Reactions Analysis
Chemical transformations of monomeric phthalides have included oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . Some intramolecular condensations and differentiated cyclizations of the dimeric phthalides have been carried out, providing evidence for the particular chemical reactivity of these compounds .
Physical And Chemical Properties Analysis
This compound has a molecular formula of CHClO, an average mass of 271.912 Da, and a mono-isotopic mass of 269.880890 Da .
Scientific Research Applications
Industrial and Environmental Applications
Phthalates are extensively used in various industries due to their ability to plasticize PVC (polyvinyl chloride), making it more flexible and durable for use in consumer products, medical devices, and packaging. High molecular weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are primarily used in these applications. Low molecular weight phthalates, including diethyl phthalate (DEP) and dibutyl phthalate (DBP), are found in personal care products, solvents, and coatings. This wide spectrum of applications underlines the ubiquity of phthalates in daily life, contributing to widespread environmental and human exposure (Hauser & Calafat, 2005).
Potential Health Impacts
Phthalates have been identified as endocrine-disrupting chemicals (EDCs) with the potential to interfere with human hormonal systems. This interference is suggested to contribute to various health issues, including reproductive and developmental problems, obesity, asthma, and cardiovascular diseases. The concern is particularly high for vulnerable populations such as children and women of childbearing age, who exhibit higher levels of exposure. Research efforts aim to understand the mechanisms of action and the full scope of health impacts posed by phthalates, guiding regulatory actions and recommendations for reducing exposure (Katsikantami et al., 2016).
Research and Monitoring
Ongoing research and monitoring efforts focus on understanding the sources of phthalate exposure, developing accurate methods for measuring phthalate levels in the environment and the human body, and assessing the long-term health outcomes of exposure. This work is crucial for establishing effective public health policies and interventions aimed at minimizing exposure to phthalates and mitigating their potential health effects (Latini, 2005).
Mechanism of Action
Target of Action
Fthalide primarily targets the melanin biosynthesis pathway in certain fungi . It acts as a hydroxynaphthalene reductase inhibitor , a key enzyme involved in the melanin biosynthesis process .
Mode of Action
This compound interacts with its target, the hydroxynaphthalene reductase, by blocking the reduction reactions from 1,3,6,8-tetrahydroxynaphthalene to scytalone and from 1,3,8-trihydroxynaphthalene to vermelone . This interaction disrupts the normal function of the enzyme, thereby inhibiting the melanin biosynthesis process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting the hydroxynaphthalene reductase, this compound disrupts the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone . This disruption affects the downstream effects of the pathway, leading to a decrease in melanin production .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of melanin biosynthesis . By inhibiting the hydroxynaphthalene reductase, this compound prevents the production of melanin, a crucial component for the survival and virulence of certain fungi . This leads to the inhibition of fungal growth and development .
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKWBPNKPGATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058045 | |
Record name | Fthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27355-22-2 | |
Record name | Phthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRACHLOROPHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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